
2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O3 . It is used for research and development .
Synthesis Analysis
The synthesis of pyrimidine-5-carboxylic acids involves a multi-step process . A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, where the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
Scientific Research Applications
Synthesis and Pharmacological Activities
- Anti-inflammatory Activities : A study reported the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which showed moderate anti-inflammatory activities, suggesting a potential use for 2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid in developing anti-inflammatory agents (Tozkoparan et al., 1999).
- Cardiotonic Activities : Pyrimidine derivatives, including 2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid, have been synthesized and evaluated for their cardiotonic activities, indicating potential applications in treating cardiac-related conditions (Dorigo et al., 1996).
- Antiplatelet and Antiphlogistic Activities : Certain polycyclic pyrimidine derivatives have demonstrated antiplatelet in vitro activity, along with antiphlogistic, analgesic, and antipyretic activities in various animal models, pointing towards potential therapeutic applications (Bruno et al., 2001).
Biochemical Pathways and Metabolism
- Alterations in Carbohydrate and Lipid Metabolism : A study revealed that a derivative of 2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid specifically inhibits the glucose-6-phosphate translocating component of the glucose-6-phosphatase system, indicating its potential for studying and therapeutically modulating carbohydrate and lipid metabolism in conditions like type 2 diabetes (Herling et al., 1999).
- Effects on tRNA Modification : The administration of 5-fluorouridine, related to pyrimidine antimetabolites, has been found to cause a reduction in the modification of certain nucleosides in mouse liver tRNA, highlighting the influence of pyrimidine derivatives on tRNA modification processes (Lu et al., 1976).
Molecular Interactions and Drug Development
- Xanthine Oxidoreductase Inhibition : A study demonstrated that a derivative of 2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid acts as a potent inhibitor of xanthine oxidoreductase, which might be beneficial for treating hyperuricemia and diseases where xanthine oxidoreductase is involved (Fukunari et al., 2004).
Safety and Hazards
The safety data sheet for “2-(Cyclopropylmethoxy)pyrimidine-5-carboxylic acid” indicates that it is not classified under GHS classification . In case of exposure, the recommended first-aid measures include removing the person to fresh air, rinsing skin with water, and seeking medical advice if symptoms persist .
properties
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)7-3-10-9(11-4-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSBLDIOMWZIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

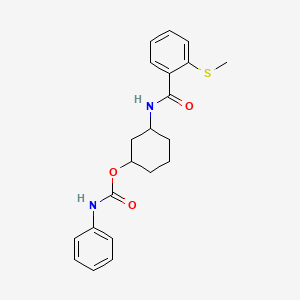
![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)
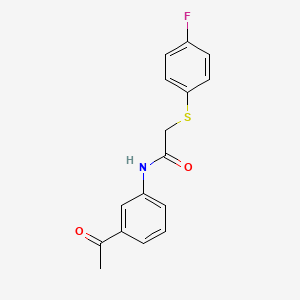
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2462450.png)
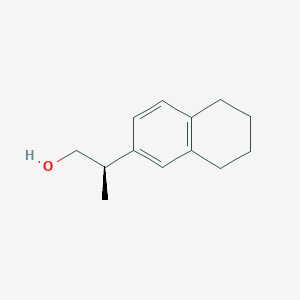
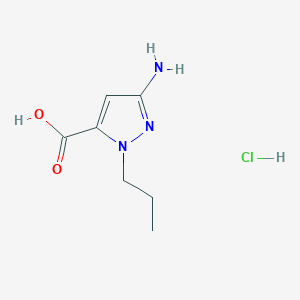
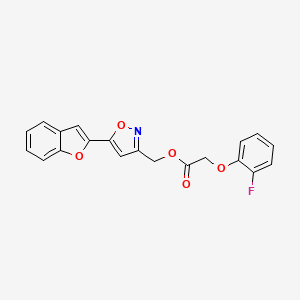
![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)

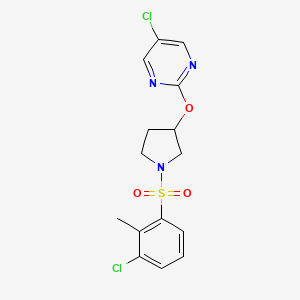
![[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2462465.png)
![N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2462466.png)
![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)